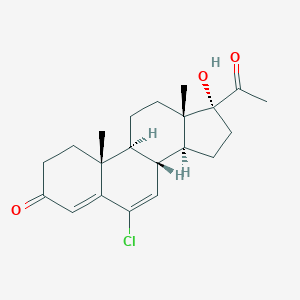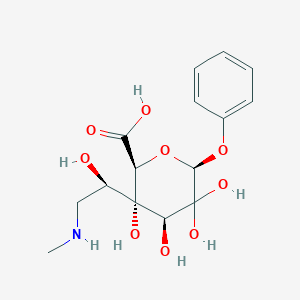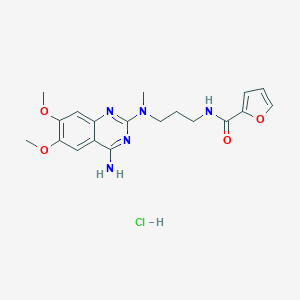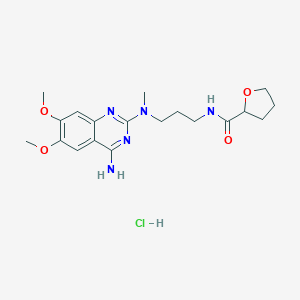
クロルマジノン
概要
説明
Chlormadinone is a progestin that was never marketed . An acylated derivative, chlormadinone acetate, is used clinically as a pharmaceutical drug . It was patented in 1958 and approved for medical use in 1963 . It is indicated in combination with an estrogen for oral combined hormonal contraceptive therapy .
Synthesis Analysis
Chlormadinone Acetate is a derivative of natural progesterone . It shows high affinity and activity at the progesterone receptor .
Molecular Structure Analysis
The molecular formula of Chlormadinone is C21H27ClO3 . Its average mass is 362.890 Da and its monoisotopic mass is 362.164886 Da .
Chemical Reactions Analysis
Chlormadinone is extensively metabolized in the liver by reduction, hydroxylation, deacetylation, and conjugation . Reduction occurs at the C3 ketone with preservation of the δ4(5) double bond, hydroxylation is at the C2α, C3α, C3β, and C15β positions, and conjugation includes glucuronidation and sulfation .
科学的研究の応用
クロルマジノン:科学研究アプリケーションの包括的な分析
プロゲステロン様作用および抗アンドロゲン作用: クロールマジノン酢酸塩(CMA)は、プロゲステロンの誘導体であり、強力なプロゲステロン様作用を示します。そのため、経口避妊薬の有効成分として使用されます。 アンドロゲンが重要な役割を果たすニキビや多毛症などの状態の治療にも、抗アンドロゲン作用が役立っています .
経口バイオアベイラビリティの向上: クロールマジノン酢酸塩の経口バイオアベイラビリティを向上させる研究が行われています。これは、経口避妊薬としての有効性に不可欠です。 バイオアベイラビリティが向上すると、経口摂取した薬物が効率的に吸収されます .
歯科健康への応用: 研究では、CMAの人間の歯髄細胞における歯原性分化と石灰化への影響が調べられています。 この研究は、CMAのホルモン作用を利用して、歯科健康上の問題に対する新しい治療法につながる可能性があります .
腫瘍学研究: クロールマジノンは、腫瘍学における潜在的な用途、特に低リスクの前立腺癌の患者の陽性コア数の減少と生活の質の向上における用途について研究されています。 前立腺特異抗原(PSA)レベルへの影響も研究されています .
延長された避妊サイクル: CMAは、延長された避妊サイクルへの適合性について研究されています。これは、女性に柔軟性を提供し、従来の28日間の避妊サイクルに関連する副作用のリスクを軽減する可能性があります .
6. ニキビや月経困難症の治療のための比較研究 CMAとドロスピレノンなどの他の化合物の有効性を比較した研究が、ニキビや月経困難症の治療のために実施されています。 これらの研究は、これらの状態に対する最も効果的な治療法を決定するのに役立ちます .
作用機序
Target of Action
Chlormadinone is a derivative of progesterone and primarily targets the progesterone receptor . As a progestin, it acts as an agonist of this receptor, mimicking the biological target of progestogens like progesterone . Additionally, Chlormadinone exhibits antiandrogenic properties , acting as an antagonist of the androgen receptor, the biological target of androgens like testosterone and dihydrotestosterone .
Mode of Action
Chlormadinone interacts with its targets by binding to the progesterone and androgen receptors. As a progesterone receptor agonist , it stimulates the receptor, mimicking the action of natural progesterone . Its antiandrogenic activity is related to its ability to displace androgens from their receptors . This dual action allows Chlormadinone to exert its contraceptive and therapeutic effects.
Biochemical Pathways
hormonal pathways regulated by these receptors. By acting as a progesterone receptor agonist, it may affect reproductive and menstrual cycles. Its antiandrogenic properties suggest it may also influence pathways related to androgen-dependent conditions .
Pharmacokinetics
Chlormadinone exhibits favorable pharmacokinetic properties. It has a bioavailability of 100% when administered orally . The drug is metabolized in the liver through reduction, hydroxylation, deacetylation, and conjugation . The elimination half-life ranges from 25 to 89 hours , and it is excreted via urine (33-45%) and feces (24-41%) .
Result of Action
The molecular and cellular effects of Chlormadinone’s action are primarily related to its hormonal activity. As a progesterone receptor agonist, it can induce changes in the endometrium that make it less suitable for implantation, contributing to its contraceptive effect . Its antiandrogenic properties can lead to a decrease in the effects of androgens, which may be beneficial in the treatment of androgen-dependent conditions .
Action Environment
The action, efficacy, and stability of Chlormadinone can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy through drug-drug interactions . Additionally, individual factors such as the patient’s hormonal status, overall health, and genetic makeup can also influence the drug’s action.
Safety and Hazards
Chlormadinone may damage fertility or the unborn child . It is used as a therapeutic agent for prostatic hyperplasia and prostate cancer, with adverse reactions such as impotence and gynecomastia . The European Medicines Agency (EMA) has recommended new measures to minimize the risk of meningioma with medicines containing Chlormadinone .
将来の方向性
特性
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,14-16,25H,4-9H2,1-3H3/t14-,15+,16+,19-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHJZBBCZGVNDZ-TTYLFXKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022796 | |
| Record name | Chlormadinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1961-77-9 | |
| Record name | Chlormadinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1961-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlormadinone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001961779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlormadinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13528 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chlormadinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlormadinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORMADINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDS4N642GG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















